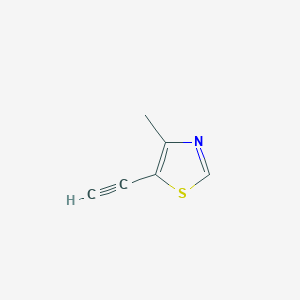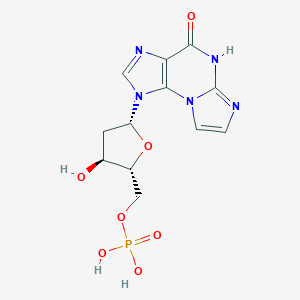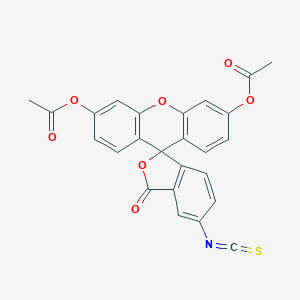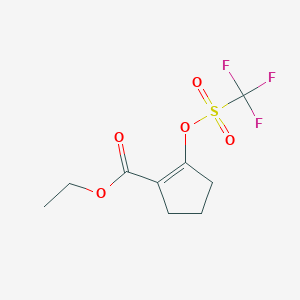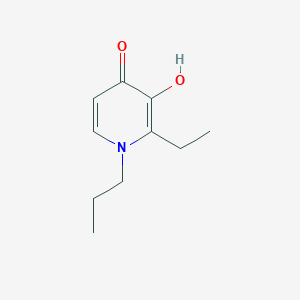
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone, also known as EHP-101, is a synthetic molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to a class of molecules called iron chelators, which have the ability to bind to iron ions and remove them from the body.
Mécanisme D'action
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone works by chelating iron ions, which are essential for various cellular processes. Iron ions can also cause oxidative stress and inflammation when present in excess. By binding to iron ions, this compound reduces their availability to cells and reduces oxidative stress and inflammation. This mechanism of action has been shown to be effective in various diseases such as neurodegenerative diseases, cancer, and infectious diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage. In cancer, this compound has been shown to inhibit tumor growth, reduce angiogenesis, and sensitize cancer cells to chemotherapy. In infectious diseases, this compound has been shown to reduce iron availability to pathogens, inhibit viral replication, and enhance the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, this compound also has some limitations such as its relatively high cost and limited availability. Moreover, this compound may not be effective in all diseases and may have some side effects in some cases.
Orientations Futures
There are several future directions for 2-Ethyl-3-hydroxy-1-propyl-4-pyridinone research such as developing more potent and selective iron chelators, studying the long-term safety and efficacy of this compound in various diseases, and exploring its potential in combination with other therapies. Moreover, this compound may have potential applications in other diseases such as cardiovascular diseases, diabetes, and autoimmune diseases. Further research is needed to fully understand the potential of this compound in various diseases.
In conclusion, this compound is a promising synthetic molecule with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound in various diseases and to develop more potent and selective iron chelators.
Méthodes De Synthèse
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone is synthesized by reacting 2-ethyl-3-hydroxy-4-pyridinone with propyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by various chromatographic techniques to obtain pure this compound.
Applications De Recherche Scientifique
2-Ethyl-3-hydroxy-1-propyl-4-pyridinone has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative diseases, cancer, and infectious diseases. In neurodegenerative diseases such as Alzheimer's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cancer, this compound has been shown to inhibit tumor growth by reducing iron availability to cancer cells. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties by reducing iron availability to pathogens.
Propriétés
Numéro CAS |
115864-74-9 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-1-propylpyridin-4-one |
InChI |
InChI=1S/C10H15NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h5,7,13H,3-4,6H2,1-2H3 |
Clé InChI |
FKIQYJKMNFKPFA-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=O)C(=C1CC)O |
SMILES canonique |
CCCN1C=CC(=O)C(=C1CC)O |
Autres numéros CAS |
115864-74-9 |
Synonymes |
1-propyl-2-ethyl-3-hydroxy-4-pyridone 2-ethyl-3-hydroxy-1-propyl-4-pyridinone PEHP-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Furo[3,2-b]pyridine-3-carbonitrile](/img/structure/B38040.png)
